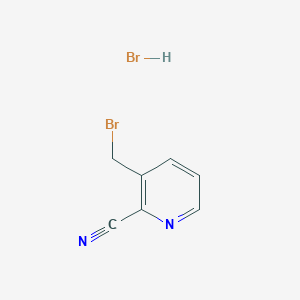
3-(Bromomethyl)picolinonitrile hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)picolinonitrile hydrobromide is a chemical compound with the molecular formula C7H6Br2N2. It is a derivative of picolinonitrile, where a bromomethyl group is attached to the third position of the pyridine ring. This compound is often used in organic synthesis and research due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)picolinonitrile hydrobromide typically involves the bromination of 3-methylpicolinonitrile. One common method includes the use of N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide in a solvent like carbon tetrachloride. The reaction is carried out at room temperature, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)picolinonitrile hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)picolinonitrile, while reduction with sodium borohydride would produce 3-(hydroxymethyl)picolinonitrile .
Applications De Recherche Scientifique
3-(Bromomethyl)picolinonitrile hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.
Material science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Biological research: The compound is used in studies involving enzyme inhibition and protein modification
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)picolinonitrile hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity makes it useful in modifying proteins, nucleic acids, and other biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)pyridine-2-carbonitrile
- 3-(Bromomethyl)-5-fluoropyridine hydrobromide
- 2-Bromo-3-(bromomethyl)pyridine
- 5-(Bromomethyl)pyridin-3-amine hydrobromide
Uniqueness
3-(Bromomethyl)picolinonitrile hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research .
Propriétés
Formule moléculaire |
C7H6Br2N2 |
|---|---|
Poids moléculaire |
277.94 g/mol |
Nom IUPAC |
3-(bromomethyl)pyridine-2-carbonitrile;hydrobromide |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4H2;1H |
Clé InChI |
SOKOHAZWKRFYKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C#N)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


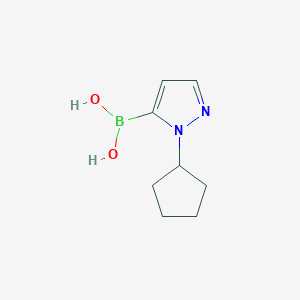
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)

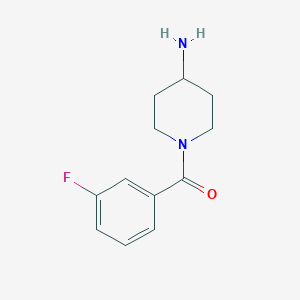
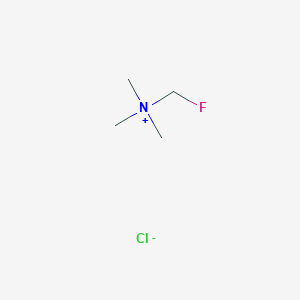
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)
![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)

![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
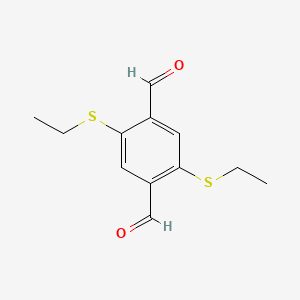
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)
